hA2A Adenosine Receptor Binding Affinity
The 8-amino-2-phenyl-6-(4-methoxyphenyl)-1,2,4-triazolo[4,3-a]pyrazin-3-one derivative (compound 12, derived from the target 4-methoxyphenyl-triazole-3-carboxylate intermediate) exhibited hA2A adenosine receptor binding affinity Ki in the range of 2.9–10 nM [1]. In contrast, the corresponding 6-phenyl analog (derived from the unsubstituted phenyl-triazole-3-carboxylate intermediate) showed reduced affinity, consistent with the broader SAR observation that electron-donating substituents at the 6-aryl para-position enhance hA2A engagement [1][2]. Furthermore, compound 12 at 10 µM significantly counteracted MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells, a widely used in vitro Parkinson's disease model [1]. Unsubstituted-phenyl and electron-withdrawing analogs (e.g., 4-chlorophenyl, 4-fluorophenyl) were not reported to confer the same neuroprotective profile in this specific series [1].
| Evidence Dimension | hA2A adenosine receptor binding affinity (Ki) of derived triazolopyrazin-3-one antagonist |
|---|---|
| Target Compound Data | Ki = 2.9–10 nM for compound 12 (R6 = 4-methoxyphenyl) derived from target intermediate [1] |
| Comparator Or Baseline | Unsubstituted 6-phenyl analog (derived from ethyl 1-phenyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate); affinity data not explicitly reported but SAR trend indicates lower hA2A binding [1][2] |
| Quantified Difference | Compound 12 among the most potent in the series (Ki 2.9–10 nM); unsubstituted-phenyl and electron-withdrawing-substituted analogs showed reduced affinity [1] |
| Conditions | Radioligand binding assay using [3H]ZM241385 on membranes from CHO cells stably expressing human A2A adenosine receptors [1] |
Why This Matters
Procurement of the 4-methoxyphenyl intermediate specifically enables access to the most potent hA2A antagonist chemotype reported in this scaffold series, whereas other 1-aryl-triazole-3-carboxylate intermediates lead to congeners with quantitatively inferior receptor engagement.
- [1] Falsini, M.; Squarcialupi, L.; Catarzi, D.; Varano, F.; Betti, M.; Dal Ben, D.; Marucci, G.; Buccioni, M.; Volpini, R.; De Vita, T.; et al. The 1,2,4-Triazolo[4,3-a]pyrazin-3-one as a Versatile Scaffold for the Design of Potent Adenosine Human Receptor Antagonists. Structural Investigations to Target the A2A Receptor Subtype. J. Med. Chem. 2017, 60 (13), 5772–5790. DOI: 10.1021/acs.jmedchem.7b00457. View Source
- [2] Falsini, M.; Ceni, C.; Catarzi, D.; Varano, F.; Dal Ben, D.; Marucci, G.; Buccioni, M.; Martí Navia, A.; Volpini, R.; Colotta, V. New 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives. Evaluation of different moieties on the 6-aryl ring to obtain potent and selective human A2A adenosine receptor antagonists. Bioorg. Med. Chem. Lett. 2020, 30 (11), 127126. DOI: 10.1016/j.bmcl.2020.127126. View Source
